2-Propoxyethyl chloroformate

Organic synthesis Protecting group chemistry Volatility

2-Propoxyethyl chloroformate (CAS 90512-12-2), also named 2-propoxyethyl carbonochloridate, is a C6 alkyl chloroformate reagent with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol. This compound serves as a versatile electrophilic building block in organic synthesis, primarily employed for the introduction of the 2-propoxyethoxycarbonyl protecting group and for the formation of carbamates and carbonates upon reaction with amines and alcohols.

Molecular Formula C6H11ClO3
Molecular Weight 166.6
CAS No. 90512-12-2
Cat. No. B2979628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxyethyl chloroformate
CAS90512-12-2
Molecular FormulaC6H11ClO3
Molecular Weight166.6
Structural Identifiers
SMILESCCCOCCOC(=O)Cl
InChIInChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3
InChIKeyJLFKSIGEAIQWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Propoxyethyl chloroformate (CAS 90512-12-2): Procurement and Technical Baseline for Chloroformate-Based Synthesis


2-Propoxyethyl chloroformate (CAS 90512-12-2), also named 2-propoxyethyl carbonochloridate, is a C6 alkyl chloroformate reagent with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol [1]. This compound serves as a versatile electrophilic building block in organic synthesis, primarily employed for the introduction of the 2-propoxyethoxycarbonyl protecting group and for the formation of carbamates and carbonates upon reaction with amines and alcohols . Its physicochemical profile includes a boiling point range of 129–132 °C, a density of approximately 0.97 g/mL at 25 °C, slight water solubility, and a calculated logP of 1.9, which collectively influence its handling characteristics and reactivity profile in synthetic workflows [2]. The compound is commercially available with a typical purity specification of ≥95% and is intended exclusively for research and laboratory use .

2-Propoxyethyl chloroformate (CAS 90512-12-2): Why In-Class Chloroformate Substitution Is Not Straightforward


Alkyl chloroformates sharing the identical molecular formula (C6H11ClO3) cannot be regarded as interchangeable reagents in synthetic protocols. Isomeric variants such as 3-methoxybutyl chloroformate (CAS 75032-87-0) and 1-ethoxypropan-2-yl chloroformate (CAS 75032-87-0) exhibit markedly divergent physicochemical properties—including boiling point, density, and calculated partition coefficient—that directly impact reaction conditions, workup procedures, and final product purity profiles [1]. Furthermore, the specific alkyl chain architecture governs the steric and electronic environment of the electrophilic carbonyl center, thereby modulating reaction kinetics, regioselectivity, and the stability of the resulting carbamate or carbonate adducts . These compound-specific differences render simple substitution without re-optimization of reaction parameters impractical and potentially detrimental to synthetic efficiency and reproducibility.

2-Propoxyethyl chloroformate (CAS 90512-12-2): Quantitative Differentiation Evidence Versus Closest Analogs


Boiling Point and Volatility Profile: 2-Propoxyethyl Chloroformate Exhibits a ~53 °C Lower Boiling Point Than 3-Methoxybutyl Chloroformate

2-Propoxyethyl chloroformate demonstrates a boiling point range of 129–132 °C , whereas its isomeric counterpart 3-methoxybutyl chloroformate (CAS 75032-87-0) exhibits a substantially higher boiling point of 182.3 °C at 760 mmHg [1]. This ~53 °C differential is directly attributable to differences in molecular architecture and intermolecular interactions.

Organic synthesis Protecting group chemistry Volatility

Density and Physical Handling Characteristics: 2-Propoxyethyl Chloroformate Has ~15% Lower Density Than 3-Methoxybutyl Chloroformate

The density of 2-propoxyethyl chloroformate is approximately 0.97 g/mL at 25 °C . In contrast, 3-methoxybutyl chloroformate exhibits a density of 1.116 g/cm³ . This ~15% density reduction directly influences volumetric measurements and phase behavior in biphasic reaction systems.

Organic synthesis Physical property Reagent handling

Lipophilicity and Partitioning Behavior: 2-Propoxyethyl Chloroformate Exhibits a Calculated logP of 1.9

The calculated octanol-water partition coefficient (logP) for 2-propoxyethyl chloroformate is 1.9 [1]. While comparable logP data for 3-methoxybutyl chloroformate is not readily available in authoritative databases, this logP value of 1.9 places 2-propoxyethyl chloroformate in a moderately lipophilic range, which may influence its distribution between aqueous and organic phases during synthesis and workup.

Lipophilicity Partition coefficient Physicochemical property

Synthesis Yield and Purity Benchmark: 2-Propoxyethyl Chloroformate Achieves 98.5% GC Purity in Patented Preparative Method

A patent-documented preparative method for 2-propoxyethyl chloroformate reports a final product purity of 98.5% as determined by gas chromatography, with total low-boiling impurities accounting for only 0.7% . This high purity benchmark is critical for reproducible downstream applications, as chloroformate purity directly correlates with the selectivity and yield of carbamate and carbonate-forming reactions.

Synthetic methodology Process chemistry Purity

2-Propoxyethyl chloroformate (CAS 90512-12-2): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Precise Introduction of 2-Propoxyethoxycarbonyl Protecting Groups in Multi-Step Organic Synthesis

In synthetic sequences requiring temporary protection of amine or alcohol functionalities, 2-propoxyethyl chloroformate serves as the electrophilic precursor for the 2-propoxyethoxycarbonyl protecting group. The compound's distinct physicochemical profile—including its moderate lipophilicity (logP 1.9) and relatively low boiling point (129–132 °C)—facilitates controlled reaction conditions and straightforward post-reaction removal of excess reagent [1]. The high preparative purity benchmark (98.5% GC) further ensures that the protecting group is introduced with minimal competing side reactions .

Synthesis of Carbamate and Carbonate Derivatives with Defined Alkyl Chain Architecture

The 2-propoxyethyl moiety imparts specific solubility and stability characteristics to the resulting carbamates and carbonates. The lower density (~0.97 g/mL) and boiling point relative to isomeric chloroformates simplify phase separations and evaporative workups . This is particularly advantageous in library synthesis or medicinal chemistry campaigns where intermediate physical properties influence purification throughput and compound integrity [1].

Process Development and Scale-Up Where Volatility Profile Dictates Reagent Selection

For process chemists evaluating chloroformate reagents, the ~53 °C lower boiling point of 2-propoxyethyl chloroformate compared to 3-methoxybutyl chloroformate translates to reduced energy input for distillation-based purification and lower thermal stress on heat-sensitive products [1]. This volatility advantage can be decisive in selecting the optimal reagent for kilogram-scale syntheses where solvent removal and reagent recovery represent significant cost and safety considerations.

Building Block for Specialized Polymer and Material Science Applications

As a versatile small molecule scaffold, 2-propoxyethyl chloroformate is employed in the synthesis of functionalized polymers, polycarbonates, and urethane derivatives where the 2-propoxyethyl side chain contributes to tailored material properties such as flexibility, hydrophobicity, or compatibility with specific solvent systems . The compound's defined purity specifications and commercial availability support reproducible polymer synthesis protocols in both academic and industrial settings.

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